1-Bromo-3-phenoxybenzene is primarily used as a certified reference material (CRM) in analytical chemistry [, , ]. CRMs are highly characterized and standardized materials used to calibrate analytical instruments, validate analytical methods, and ensure the accuracy and consistency of analytical measurements [].
While research on 1-bromo-3-phenoxybenzene itself is limited, its chemical structure shares similarities with some molecules with potential applications in medicinal chemistry. The presence of the bromine and ether functional groups suggests potential for further exploration in areas such as:
3-bromodiphenyl ether consists of two phenyl rings (six-membered carbon rings with alternating single and double bonds) linked by an ether bridge (an oxygen atom bonded to two carbon atoms). The bromine atom is attached to one of the phenyl rings at the third position (meta position) relative to the ether bridge. This structure influences the compound's chemical properties [, ].
Synthesis of 3-bromodiphenyl ether can be achieved through various methods documented in scientific literature. Here's an example reaction:
(C6H5OC2H5) + Br2 -> (C6H5O)(C6H4Br) + HBr
Further research explores the application of 3-bromodiphenyl ether as a starting material for the synthesis of more complex molecules [].
Data available for some physical properties include []:
Scientific literature emphasizes the importance of handling 3-bromodiphenyl ether with appropriate safety measures due to potential hazards, though specific data might not be readily available. Standard laboratory safety practices for handling organic compounds should be followed [].
Additionally, 1-Bromo-3-phenoxybenzene can undergo hydrolysis under acidic conditions, leading to the formation of phenol derivatives .
The biological activity of 1-Bromo-3-phenoxybenzene has been explored in various studies. It exhibits certain levels of toxicity, particularly affecting skin and respiratory systems upon exposure. The compound has been classified as harmful if ingested or inhaled, necessitating proper safety measures during handling . Its derivatives have shown potential antimicrobial properties, which can be harnessed in pharmaceutical applications.
1-Bromo-3-phenoxybenzene can be synthesized through several methods:
The primary applications of 1-Bromo-3-phenoxybenzene include:
Studies on the interactions of 1-Bromo-3-phenoxybenzene with other compounds have highlighted its ability to form complexes with various substrates, influencing reaction pathways and product yields. Its reactivity with nucleophiles has been particularly noted, which can affect both synthetic strategies and biological interactions .
Several compounds share structural similarities with 1-Bromo-3-phenoxybenzene. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-4-phenoxybenzene | C₁₂H₉BrO | Different position of bromine on the benzene ring |
Phenoxybenzene | C₁₂H₁₀O | Lacks bromine; used as a comparison for reactivity |
4-Bromophenol | C₆H₄BrO | Contains a hydroxyl group; used in pharmaceuticals |
1-Bromo-3-phenoxybenzene stands out due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological properties compared to its analogs. The positioning of functional groups plays a crucial role in determining its applications and effectiveness in various reactions.
Corrosive;Irritant;Environmental Hazard